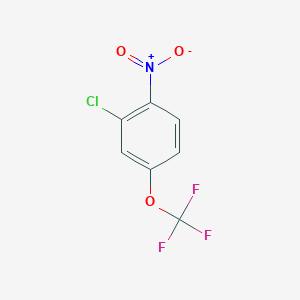
Hidruro de 9-BBN de litio
Descripción general
Descripción
Lithium 9-BBN hydride solution, also known as lithium 9-borabicyclo[3.3.1]nonane hydride solution, is a chemical compound with the empirical formula C8H16BLi. It is commonly used as a reducing agent in organic synthesis and is typically supplied as a 1.0 M solution in tetrahydrofuran (THF). This compound is known for its high reactivity and selectivity in various chemical reactions.
Aplicaciones Científicas De Investigación
Lithium 9-BBN hydride solution has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its high selectivity makes it valuable in asymmetric synthesis.
Biology: The compound is used in the modification of biomolecules, such as the reduction of peptide bonds in proteins.
Industry: Lithium 9-BBN hydride solution is used in the production of fine chemicals and materials, such as polymers and resins.
Mecanismo De Acción
Target of Action
Lithium 9-BBN hydride, also known as Lithium 9-BBN hydride solution or DTXSID90455282, is primarily used as a reducing agent in organic synthesis . Its primary targets are organic compounds that are sensitive to reduction, such as carbonyl compounds, alkenes, and halogenated hydrocarbons .
Mode of Action
Lithium 9-BBN hydride interacts with its targets by donating a hydride ion (H-) to the target molecule . This hydride ion is highly nucleophilic, meaning it seeks out and forms bonds with electrophilic (electron-seeking) centers in the target molecule. The addition of the hydride ion to the target molecule results in its reduction .
Biochemical Pathways
The action of Lithium 9-BBN hydride affects the biochemical pathways of organic synthesis. By reducing target molecules, it can alter the course of a synthetic pathway, leading to the formation of different products . The downstream effects of this can be significant, as the products of these pathways often have different properties and uses compared to the original compounds .
Result of Action
The molecular and cellular effects of Lithium 9-BBN hydride’s action are primarily seen in the altered structures of the target molecules. By reducing these molecules, Lithium 9-BBN hydride can change their reactivity, polarity, and other properties . This can lead to the formation of new compounds with different characteristics and potential applications .
Análisis Bioquímico
Biochemical Properties
Lithium 9-BBN hydride plays a significant role in biochemical reactions, particularly in the field of organic synthesis . It is widely used in reactions that are not sensitive to air and water, such as those involving carbonyl compounds, alkenes, and halogenated hydrocarbons
Molecular Mechanism
The molecular mechanism of action of Lithium 9-BBN hydride is primarily related to its role as a reducing agent in organic synthesis It participates in redox reactions, which can lead to changes in the oxidation state of other molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium 9-BBN hydride solution involves the hydroboration of 1,5-cyclooctadiene with a borane-tetrahydrofuran complex. The reaction is carried out in a 1:1 ratio, followed by refluxing the mixture at 65°C, which produces a solution containing 9-borabicyclo[3.3.1]nonane in approximately 90% yield . The resulting product is then treated with lithium hydride to form lithium 9-BBN hydride solution.
Industrial Production Methods
Industrial production of lithium 9-BBN hydride solution follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the air-sensitive and moisture-sensitive nature of the reagents. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 9-BBN hydride solution primarily undergoes reduction reactions. It is a strong reducing agent and is used to reduce various functional groups, including carbonyl compounds, alkenes, and alkynes.
Common Reagents and Conditions
Reduction of Carbonyl Compounds: Lithium 9-BBN hydride solution reduces aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out at room temperature in THF.
Hydroboration of Alkenes and Alkynes: The compound adds across the double or triple bonds of alkenes and alkynes, forming organoboranes. This reaction is usually performed at lower temperatures to control the reactivity.
Major Products Formed
Alcohols: From the reduction of aldehydes and ketones.
Organoboranes: From the hydroboration of alkenes and alkynes.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium borohydride solution
- Borane-tetrahydrofuran complex solution
- L-Selectride® solution
- B-Methoxy-9-BBN solution
Uniqueness
Lithium 9-BBN hydride solution is unique due to its high selectivity and reactivity in reduction reactions. Compared to other reducing agents, it offers better control over reaction conditions and product formation. Its ability to form stable organoboranes makes it particularly valuable in hydroboration reactions .
Propiedades
InChI |
InChI=1S/C8H14B.Li/c1-3-7-5-2-6-8(4-1)9-7;/h7-8H,1-6H2;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNFDMTRLLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]1C2CCCC1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455282 | |
| Record name | Lithium 9-BBN hydride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76448-08-3 | |
| Record name | Lithium 9-BBN hydride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of lithium 9-borabicyclo[3,3,1]nonane hydride in creating the ion-conductive matrix?
A1: Lithium 9-borabicyclo[3,3,1]nonane hydride acts as a monomer in a dehydrocoupling polymerization reaction with an imidazolium-type ionic liquid []. This reaction generates a novel polymer network that serves as the ion-conductive matrix. The lithium ion from lithium 9-borabicyclo[3,3,1]nonane hydride likely contributes to the ionic conductivity of the resulting material.
Q2: What are the potential advantages of using this specific polymerization method and lithium 9-borabicyclo[3,3,1]nonane hydride for ion-conductive materials?
A2: While the provided abstract doesn't delve into specific advantages, we can infer potential benefits. Dehydrocoupling polymerization offers a relatively straightforward route to synthesize polymers with potentially controllable molecular weights and architectures []. Using lithium 9-borabicyclo[3,3,1]nonane hydride as a monomer could introduce unique properties to the matrix, such as enhanced ionic conductivity due to the presence of lithium ions. Further research is needed to fully explore and confirm these potential advantages.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


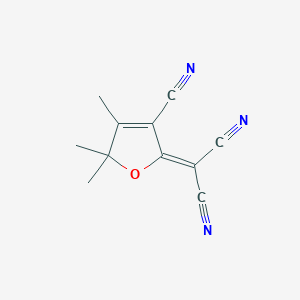
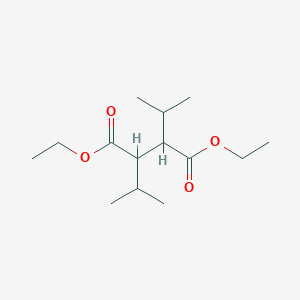
![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)

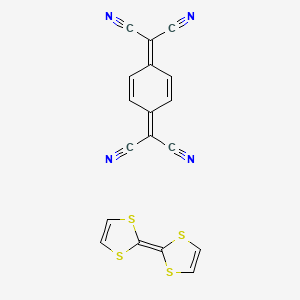
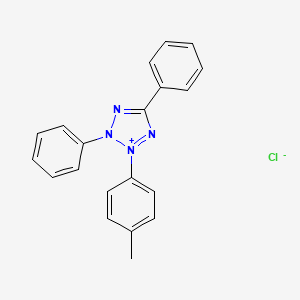
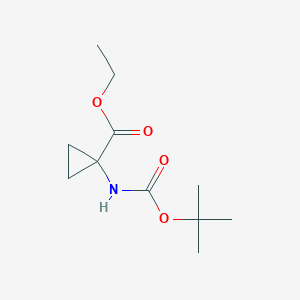
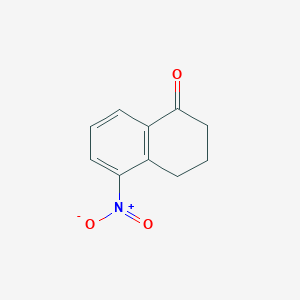

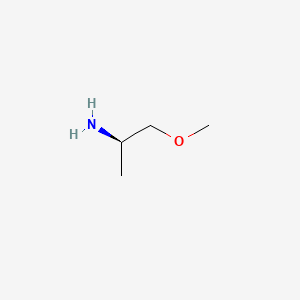
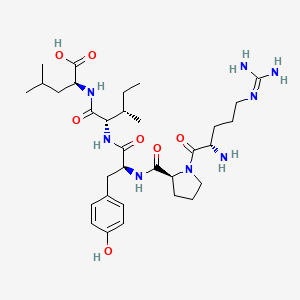
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)
